molecular formula C16H12O2 B191877 6-Methylflavone CAS No. 29976-75-8

6-Methylflavone

Cat. No.: B191877
CAS No.: 29976-75-8
M. Wt: 236.26 g/mol
InChI Key: NOQJBXPAMJLUSS-UHFFFAOYSA-N
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Description

6-Methylflavone is a flavonoid compound with the chemical formula C16H12O2. It is a derivative of flavone, characterized by the presence of a methyl group at the sixth position of the flavone structure. This compound is known for its various biological activities, including its role as an activator of gamma-aminobutyric acid (GABA) receptors .

Scientific Research Applications

Mechanism of Action

6-Methylflavone exerts its effects primarily through its interaction with GABA receptors. It acts as a positive allosteric modulator of these receptors, enhancing the inhibitory effects of GABA. This modulation leads to various physiological effects, including anxiolytic and sedative properties . The compound binds to specific sites on the GABA receptor complex, facilitating the opening of chloride channels and resulting in hyperpolarization of neurons .

Similar Compounds:

Uniqueness: this compound is unique due to its specific interaction with GABA receptors, which distinguishes it from other flavonoid derivatives. Its ability to act as a positive allosteric modulator of GABA receptors makes it particularly valuable in neuropharmacological research .

Safety and Hazards

6-Methylflavone should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

6-Methylflavone plays a significant role in biochemical reactions, particularly as a modulator of various receptors and enzymes. It is known to interact with gamma-aminobutyric acid (GABA) receptors, specifically the α1β2γ2L and α1β2 subtypes of GABAA receptors . This interaction enhances the normal response to GABA, a major inhibitory neurotransmitter in the central nervous system, thereby exhibiting anxiolytic and anticonvulsant effects. Additionally, this compound has been identified as a positive allosteric modulator of these receptors, which means it binds to a site distinct from the active site and enhances the receptor’s response to GABA .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of GABAA receptors, leading to altered neuronal excitability and neurotransmission . This modulation can impact cell signaling pathways involved in anxiety, mood regulation, and seizure activity. Furthermore, this compound has been observed to affect gene expression related to these pathways, potentially altering the expression of genes involved in neurotransmitter synthesis, receptor density, and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with GABAA receptors. As a positive allosteric modulator, this compound binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the receptor’s response to GABA . This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. Additionally, this compound may influence the activity of other enzymes and proteins involved in neurotransmitter metabolism and synaptic function, further contributing to its overall effects on neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in immediate modulation of GABAA receptor activity and subsequent changes in neuronal excitability . Long-term exposure, however, may lead to adaptive changes in receptor expression and function, potentially altering the compound’s efficacy and safety profile .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound exhibits anxiolytic and anticonvulsant effects without significant adverse effects . At higher doses, this compound may cause sedation, motor impairment, and other toxic effects . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors involved in flavonoid metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit distinct pharmacological properties. Additionally, this compound may influence metabolic flux and metabolite levels in pathways related to neurotransmitter synthesis and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylflavone can be synthesized through the methylation of flavone compounds. One common method involves the reaction of flavone with methylating agents such as iodomethane or iodoethane in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Methylflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted flavones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

6-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQJBXPAMJLUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351008
Record name 6-Methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-75-8
Record name 6-Methyl-2-phenyl-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-2-PHENYL-CHROMEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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